N-Oleoyl Leucine: A Comprehensive Technical Guide on its Biological Function in Mammals
N-Oleoyl Leucine: A Comprehensive Technical Guide on its Biological Function in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl leucine (OL) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in mammalian physiology. Synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1), OL plays a crucial role in the regulation of energy metabolism. Its primary mechanisms of action include mitochondrial uncoupling and activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). Through these pathways, N-oleoyl leucine influences systemic energy expenditure, fat mass, and glucose homeostasis, positioning it as a molecule of considerable interest for therapeutic development in the context of metabolic diseases such as obesity, metabolic dysfunction-associated steatohepatitis (MASH), and atherosclerosis. This technical guide provides an in-depth overview of the biological functions of N-oleoyl leucine, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction
N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to an amino acid.[1] N-oleoyl leucine, the conjugate of oleic acid and leucine, has been identified as a key member of this class, with potent effects on energy balance.[2] Its discovery and characterization have been closely linked to the secreted enzyme PM20D1, which catalyzes its synthesis and is induced by cold exposure, a physiological stimulus for increased energy expenditure.[3][4] This guide will explore the multifaceted biological roles of N-oleoyl leucine, from its molecular mechanisms to its physiological consequences in mammals.
Biosynthesis and Metabolism
The primary enzyme responsible for the synthesis of N-oleoyl leucine is PM20D1 . This enzyme is secreted and can catalyze the condensation of oleic acid and leucine to form N-oleoyl leucine.[3] PM20D1 can also hydrolyze N-oleoyl leucine back to its constituent fatty acid and amino acid, indicating a bidirectional regulatory role.
Key Enzyme: PM20D1
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Function: Catalyzes both the synthesis and hydrolysis of N-acyl amino acids, including N-oleoyl leucine.
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Localization: A secreted enzyme found in circulation.
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Regulation: Its expression is induced by cold in brown and beige adipose tissue.
Molecular Mechanisms of Action
N-oleoyl leucine exerts its biological effects through two primary, interconnected mechanisms: mitochondrial uncoupling and PPARα activation.
Mitochondrial Uncoupling
N-oleoyl leucine acts as an endogenous mitochondrial uncoupler. It can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process results in the dissipation of energy as heat, a process known as thermogenesis. This uncoupling activity is independent of the well-known uncoupling protein 1 (UCP1).
PPARα Activation
N-oleoyl leucine is an agonist of PPARα, a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα by N-oleoyl leucine leads to the transcriptional upregulation of genes involved in fatty acid oxidation and energy expenditure.
Physiological Functions
The molecular actions of N-oleoyl leucine translate into significant physiological effects on energy homeostasis and metabolic health.
Regulation of Energy Expenditure
By promoting mitochondrial uncoupling and activating PPARα, N-oleoyl leucine increases systemic energy expenditure. This effect contributes to a negative energy balance, which is beneficial for weight management.
Reduction of Adiposity
In vivo studies in mice have demonstrated that administration of N-oleoyl leucine leads to a reduction in body weight and fat mass. This is attributed to both increased energy expenditure and potentially reduced food intake.
Improvement of Glucose Homeostasis
N-oleoyl leucine has been shown to improve glucose tolerance in diet-induced obese mice, suggesting a role in enhancing insulin sensitivity.
Therapeutic Potential in Metabolic Diseases
The multifaceted effects of N-oleoyl leucine on lipid metabolism and inflammation highlight its therapeutic potential. It has been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis in preclinical models.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| In Vivo Efficacy | |||
| Dose for Body Weight Reduction | 25 mg/kg, i.p. | Diet-induced obese mice | |
| Effect on Fat Mass | Preferential decrease | Diet-induced obese mice | |
| Enzymatic Synthesis | |||
| PM20D1 Substrate Concentration (Oleate) | 1.5 mM | In vitro enzymatic assay | |
| PM20D1 Substrate Concentration (Leucine) | 0.1 mM | In vitro enzymatic assay | |
| Plasma Concentration | |||
| Basal Plasma Concentration | 1-100 nM range for N-acyl amino acids | Mice |
Experimental Protocols
Chemical Synthesis of N-Oleoyl Leucine
This protocol describes a general method for the N-acylation of an amino acid using the Schotten-Baumann reaction, which can be adapted for N-oleoyl leucine.
Materials:
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L-leucine
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Oleoyl chloride
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether (or other suitable organic solvent)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Dissolution of L-Leucine: In a round-bottom flask, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
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Acylation: While vigorously stirring the cooled leucine solution, slowly add oleoyl chloride (1.1 equivalents) dropwise. Maintain the temperature below 5 °C.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Acidification: After the reaction is complete, cool the mixture and acidify to a pH of approximately 2 with 2 M HCl. The N-oleoyl leucine product should precipitate.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. If the product is an oil, extract with an organic solvent. The crude product can be further purified by recrystallization.
PM20D1 Enzymatic Assay for N-Oleoyl Leucine Synthesis
This protocol is for measuring the in vitro synthesis of N-oleoyl leucine by recombinant PM20D1.
Materials:
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Purified recombinant PM20D1
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Oleic acid
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L-leucine
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Phosphate-buffered saline (PBS)
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Methanol
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Chloroform
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine purified PM20D1, oleic acid (e.g., 1.5 mM final concentration), and L-leucine (e.g., 0.1 mM final concentration) in PBS.
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1.5 hours).
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Reaction Quenching: Stop the reaction by adding a 2:1 mixture of chloroform:methanol.
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Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
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Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Analysis of N-Oleoyl Leucine by LC-MS/MS
This protocol provides a general framework for the quantification of N-oleoyl leucine in biological samples.
Materials:
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Biological sample (e.g., plasma, tissue homogenate)
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Internal standard (e.g., deuterated N-oleoyl leucine)
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Chloroform
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Methanol
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LC-MS/MS system with a C18 column
Procedure:
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Sample Preparation: To the biological sample, add the internal standard.
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Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to isolate the lipid fraction.
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LC Separation: Inject the extracted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate N-oleoyl leucine from other lipids.
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MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for N-oleoyl leucine and the internal standard for sensitive and specific quantification.
PPARα Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of PPARα by N-oleoyl leucine.
Materials:
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A cell line co-transfected with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
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N-oleoyl leucine
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Positive control (e.g., a known PPARα agonist like GW7647)
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Cell culture medium and reagents
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Luciferase assay reagent
Procedure:
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Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
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Compound Treatment: Treat the cells with various concentrations of N-oleoyl leucine, a positive control, and a vehicle control.
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Incubation: Incubate the cells for 24-48 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value.
Mitochondrial Respiration Assay
This assay measures the effect of N-oleoyl leucine on the oxygen consumption rate (OCR) of intact cells or isolated mitochondria.
Materials:
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Cells or isolated mitochondria
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Seahorse XF Analyzer or similar instrument
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Assay medium
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N-oleoyl leucine
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Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
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Cell/Mitochondria Plating: Seed cells or plate isolated mitochondria in a Seahorse XF microplate.
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Equilibration: Equilibrate the plate in a CO2-free incubator.
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Assay Protocol: Load the plate into the Seahorse XF Analyzer. After measuring the basal OCR, inject N-oleoyl leucine and monitor the change in OCR.
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Mitochondrial Stress Test: Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of N-oleoyl leucine biosynthesis and action.
Caption: Workflow for N-oleoyl leucine quantification by LC-MS/MS.
Caption: Workflow for mitochondrial respiration assay with N-oleoyl leucine.
Conclusion
N-oleoyl leucine is a key endogenous lipid that plays a significant role in the regulation of mammalian energy metabolism. Its dual action as a mitochondrial uncoupler and a PPARα agonist provides a powerful mechanism for increasing energy expenditure and improving metabolic health. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the biology of N-oleoyl leucine and explore its therapeutic potential for metabolic diseases. As our understanding of the intricate network of lipid signaling molecules continues to grow, N-oleoyl leucine stands out as a promising target for the development of novel therapeutics.
References
- 1. Leucine Deprivation Decreases Fat Mass by Stimulation of Lipolysis in White Adipose Tissue and Upregulation of Uncoupling Protein 1 (UCP1) in Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
